4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine
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Overview
Description
4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine is a complex organic compound featuring an imidazole ring, a pyrrolidine ring, and a piperidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine typically involves multi-step organic synthesis. The process begins with the preparation of the imidazole ring, followed by the formation of the pyrrolidine and piperidine rings. Common reagents used in these reactions include glyoxal, ammonia, and various alkylating agents . The reaction conditions often require controlled temperatures and pH levels to ensure the correct formation of each ring structure.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using automated reactors to control the reaction conditions precisely. The use of catalysts and optimized reaction pathways can enhance yield and purity. Purification steps such as crystallization and chromatography are essential to obtain the final product in its pure form.
Chemical Reactions Analysis
Types of Reactions
4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine can undergo various chemical reactions, including:
Oxidation: The imidazole ring can be oxidized using agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reagents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms in the imidazole and piperidine rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and nucleophiles (e.g., alkyl halides). Reaction conditions such as temperature, solvent, and pH must be carefully controlled to achieve the desired transformations.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the imidazole ring can lead to the formation of imidazole N-oxides, while reduction can yield fully saturated derivatives.
Scientific Research Applications
4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a ligand in biochemical assays.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Mechanism of Action
The mechanism of action of 4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions, influencing enzymatic activity. The compound may also interact with receptors or enzymes, modulating their function and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Imidazole Derivatives: Compounds like clemizole and metronidazole share the imidazole ring structure and exhibit similar biological activities.
Pyrrolidine Derivatives: Compounds such as nicotine and proline contain the pyrrolidine ring and have distinct pharmacological properties.
Piperidine Derivatives: Compounds like piperine and risperidone feature the piperidine ring and are used in various therapeutic applications.
Uniqueness
4-[1-[(3-Ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine is unique due to its combination of three different ring structures, which confer a distinct set of chemical and biological properties. This structural complexity allows for diverse interactions with molecular targets, making it a versatile compound for research and development.
Properties
IUPAC Name |
4-[1-[(3-ethylimidazol-4-yl)methyl]pyrrolidin-3-yl]-1-(2-methylpropyl)piperidine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H34N4/c1-4-23-15-20-11-19(23)14-22-10-7-18(13-22)17-5-8-21(9-6-17)12-16(2)3/h11,15-18H,4-10,12-14H2,1-3H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ODFQBLMFLXZBLP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C=NC=C1CN2CCC(C2)C3CCN(CC3)CC(C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H34N4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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